2-Ethoxy-4-(methylsulfanyl)butan-1-amine
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Overview
Description
2-Ethoxy-4-(methylsulfanyl)butan-1-amine is a chemical compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an ethoxy group, a methylsulfanyl group, and an amine group attached to a butane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-ethoxybutan-1-amine with a methylsulfanyl reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(methylsulfanyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Ethoxy-4-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The ethoxy and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)butan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Methylsulfanyl)butan-1-amine: Lacks the ethoxy group, making it less complex.
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and research applications .
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
2-ethoxy-4-methylsulfanylbutan-1-amine |
InChI |
InChI=1S/C7H17NOS/c1-3-9-7(6-8)4-5-10-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
XITUFXRHIMZMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCSC)CN |
Origin of Product |
United States |
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